molecular formula C17H23N5OS B5722017 N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B5722017
M. Wt: 345.5 g/mol
InChI Key: LZKBCELXOXTXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CYCLO and belongs to the class of tetrazole-based compounds. The synthesis method of CYCLO is complex and involves multiple steps. However, the compound's unique structure and properties make it an attractive candidate for various scientific studies.

Mechanism of Action

The mechanism of action of CYCLO is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. The inhibition of these enzymes or proteins may lead to the suppression of tumor growth, reduction in inflammation, and prevention of neuronal damage.
Biochemical and Physiological Effects:
CYCLO has been shown to have significant biochemical and physiological effects. The compound has been found to reduce tumor growth in various cancer models, reduce inflammation, and protect against neuronal damage in animal models of neurological disorders. CYCLO has also been shown to have potential cardiovascular benefits, including reducing blood pressure and improving heart function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CYCLO is its unique structure and properties that make it an attractive candidate for various scientific studies. However, the synthesis of CYCLO is complex and requires specialized equipment and expertise. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for research on CYCLO. One potential avenue is to investigate the compound's potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of CYCLO for cancer treatment. Another potential direction is to investigate the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, studies are needed to determine the safety and efficacy of CYCLO in human clinical trials.

Synthesis Methods

The synthesis of CYCLO involves multiple steps, starting with the reaction of 3,4-dimethylphenylhydrazine with ethyl bromoacetate to form the hydrazide derivative. This derivative is then reacted with thioacetic acid to produce the desired CYCLO compound. The final product is obtained by recrystallization and purification. The synthesis of CYCLO is challenging and requires specialized equipment and expertise.

Scientific Research Applications

CYCLO has been extensively studied for its potential therapeutic applications. The compound's unique structure and properties make it an attractive candidate for research in various fields, including cancer therapy, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N-cyclohexyl-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-8-9-15(10-13(12)2)22-17(19-20-21-22)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBCELXOXTXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.